molecular formula C6F11I B1586561 Iodoperfluorocyclohexane CAS No. 355-69-1

Iodoperfluorocyclohexane

Cat. No. B1586561
CAS RN: 355-69-1
M. Wt: 407.95 g/mol
InChI Key: WYRAAMGCHCLHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodoperfluorocyclohexane is a chemical compound with the molecular formula C6F11I . It is a derivative of cyclohexane where all hydrogen atoms are replaced by fluorine atoms and one carbon atom is bonded to an iodine atom .


Molecular Structure Analysis

The molecular structure of Iodoperfluorocyclohexane consists of a cyclohexane ring where all hydrogen atoms are replaced by fluorine atoms and one carbon atom is bonded to an iodine atom . The average mass of the molecule is 407.951 Da .


Physical And Chemical Properties Analysis

Iodoperfluorocyclohexane has a density of 2.2±0.1 g/cm^3, a boiling point of 135.7±40.0 °C at 760 mmHg, and a vapor pressure of 9.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.8±3.0 kJ/mol and a flash point of 51.1±14.5 °C . The index of refraction is 1.363 .

Scientific Research Applications

Synthesis of Organomercury Compounds

Iodoperfluoroalkanes, including Iodoperfluorocyclohexane, were first prepared in the late 1940s for use in the synthesis of organomercury compounds . This marked the beginning of extensive research into perfluoroalkyl derivatives .

Perfluoroalkylating Agents

The use of Iodoperfluoroalkanes in the syntheses of organic and organoelemental compounds demonstrated their potential as perfluoroalkylating agents . They have been used extensively in this capacity .

Reagents for Telomerisation

Iodoperfluoroalkanes have also been used as reagents for telomerisation . This process involves the addition of a telogen (a small molecule) to an active polymer chain end .

Laser Engineering

Separate applications for Iodoperfluoroalkanes in laser engineering were progressively established . Tertiary iodoperfluoroalkanes, in particular, have future potential as working solids for gas lasers .

Electronics

Iodoperfluoroalkanes have found applications in the field of electronics . While the specific applications are not detailed in the source, it is clear that these compounds have contributed to advancements in this field .

Production of Drugs and Surfactants

At present, Iodoperfluoroalkanes are key products in several countries for the industrial synthesis of organofluorine compounds and for preparing the initial compounds in the production of drugs and surfactants .

Construction of Aromatic Ethers

A one-pot method for the synthesis of aromatic ethers using hypervalent iodine(III) reagents obtained from the corresponding iodoaryl compounds has been developed . In this concise method, six diaryl ethers and three heterocyclic aromatic ethers are synthesized in good yields .

Components of Artificial Blood

Iodoperfluoroalkanes are also used in the production of components of artificial blood . This is a significant application given the importance of developing reliable and safe artificial blood substitutes.

Safety And Hazards

The safety data sheet for Iodoperfluorocyclohexane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-iodocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F11I/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAAMGCHCLHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374765
Record name Iodoperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoperfluorocyclohexane

CAS RN

355-69-1
Record name Iodoperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 355-69-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodoperfluorocyclohexane
Reactant of Route 2
Reactant of Route 2
Iodoperfluorocyclohexane
Reactant of Route 3
Reactant of Route 3
Iodoperfluorocyclohexane
Reactant of Route 4
Reactant of Route 4
Iodoperfluorocyclohexane
Reactant of Route 5
Reactant of Route 5
Iodoperfluorocyclohexane
Reactant of Route 6
Reactant of Route 6
Iodoperfluorocyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.